1-Chlorodecane

Description

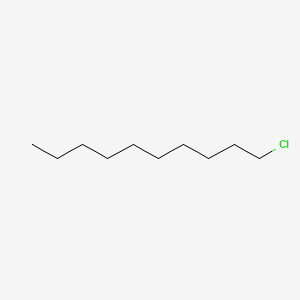

Structure

3D Structure

Propriétés

IUPAC Name |

1-chlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEHOZMYMCEYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027352 | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-69-3, 28519-06-4 | |

| Record name | 1-Chlorodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodecane (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0HSC44E5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Chlorodecane CAS number and molecular structure

An In-Depth Technical Guide to 1-Chlorodecane (CAS No. 1002-69-3): Properties, Synthesis, and Applications

Introduction

This compound, also known as n-decyl chloride, is a primary alkyl halide that serves as a fundamental building block in organic synthesis.[1] Identified by the CAS number 1002-69-3, this compound consists of a ten-carbon aliphatic chain with a terminal chlorine atom.[1][2] Its molecular formula is C₁₀H₂₁Cl.[2][3] The specific reactivity of the carbon-chlorine bond makes this compound a valuable intermediate for introducing the decyl functional group into a wide array of more complex molecular structures.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a saturated ten-carbon chain (decyl group) attached to a chlorine atom. The IUPAC name for this compound is this compound.[3] This simple, linear structure is foundational to its chemical behavior, primarily as an alkylating agent.

Skeletal and Structural Formulas:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, use in reactions, and purification.

| Property | Value | Source(s) |

| CAS Number | 1002-69-3 | [2][3][5] |

| Molecular Weight | 176.73 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 0.868 g/mL at 25 °C | [4] |

| Boiling Point | 223 - 226 °C | [4][6] |

| Melting Point | -34 °C | [4][7] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.437 | [4] |

| Water Solubility | Insoluble | [6] |

| Solubility in Organics | Soluble in many organic solvents like ethanol and ether | [6] |

Synthesis and Mechanistic Insights

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding alcohol, 1-decanol. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

The reaction with thionyl chloride is often preferred due to the clean nature of the byproducts. The mechanism proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism) or, in the presence of a base like pyridine, an intermolecular Sₙ2 reaction. The byproducts of the thionyl chloride reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[8]

Alternatively, direct chlorination of decane can yield this compound, though this method typically results in a mixture of isomers and is less common for producing the pure primary halide.[8]

Key Chemical Reactions and Applications

The utility of this compound is centered on the reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of the ten-carbon alkyl chain into other molecules.

1. Nucleophilic Substitution Reactions: The chlorine atom acts as a good leaving group in nucleophilic substitution reactions (typically Sₙ2), enabling the formation of various derivatives:

-

Ether Formation: Reaction with alkoxides or alcohols yields decyl ethers.[1]

-

Amine Alkylation: Reaction with ammonia or primary/secondary amines produces corresponding decylamines.[1]

-

Carbon Chain Extension: Grignard reagents can react with this compound to form longer carbon chains.[1]

-

Ester Formation: Reaction with carboxylate salts produces decyl esters.

2. Applications in Drug Development and Industry: The long alkyl chain of this compound imparts significant lipophilicity (fat-solubility) to molecules. This property is crucial in drug design for modulating a compound's ability to cross cell membranes.

-

Pharmaceutical Intermediates: It is noted as an important starting material or intermediate in the synthesis of certain antimycobacterial agents.[1] The decyl group can enhance the drug's interaction with lipid-rich bacterial cell walls. The inclusion of chlorine in pharmaceuticals is a well-established strategy, with over 250 FDA-approved chloro-containing drugs on the market.[9]

-

Surfactant Synthesis: this compound is a precursor for cationic surfactants, which are used as flotation collectors and in other industrial applications.[10]

-

General Organic Synthesis: It serves as a versatile chemical intermediate for manufacturing a range of fine chemicals and materials.[11]

Experimental Protocol: Synthesis of this compound from 1-Decanol

This protocol describes a validated method for preparing this compound via the chlorination of 1-decanol using thionyl chloride. The procedure is adapted from established methods for converting primary alcohols to alkyl chlorides.[10]

Materials and Reagents:

-

1-Decanol (reagent grade)

-

Thionyl chloride (SOCl₂, freshly distilled recommended)

-

Pyridine (optional, anhydrous)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

-

Round-bottom flask, reflux condenser with a drying tube, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube on top of the condenser.

-

Reagent Charging: Add 1-decanol (e.g., 0.2 mol) to the flask. Cool the flask in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 0.24 mol, 1.2 equivalents) to the stirred 1-decanol via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition. Caution: The reaction is exothermic and releases HCl gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. The evolution of gases (SO₂ and HCl) should cease.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the crude product into a separatory funnel containing cold water to quench any remaining thionyl chloride.

-

Washing: Separate the organic layer. Wash it sequentially with a 5% sodium bicarbonate solution to neutralize any residual acid, and then with water until the washings are neutral.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[10]

-

Purification: Decant the dried liquid and purify it by fractional distillation under reduced pressure or at atmospheric pressure. Collect the fraction boiling at approximately 223-226 °C.[6]

-

Validation: Confirm the purity and identity of the product by measuring its refractive index (expected ~1.437 at 20 °C) and comparing its boiling point to the literature value.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound from 1-decanol.

Safety, Handling, and Storage

This compound is a combustible liquid and requires careful handling to avoid ignition.[5] It is also classified as very toxic to aquatic life with long-lasting effects.[5][12]

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][14] Keep away from heat, sparks, open flames, and strong oxidizing agents and bases.[5][6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Avoid release to the environment.[12][13]

Conclusion

This compound is a versatile and important haloalkane in the field of organic chemistry. Its well-defined structure and the predictable reactivity of the C-Cl bond make it an indispensable intermediate for synthesizing a variety of organic molecules. For researchers and drug development professionals, its utility as an alkylating agent to introduce a lipophilic decyl chain provides a valuable tool for modifying the physicochemical properties of target compounds, thereby influencing their biological activity and pharmacokinetic profiles. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1002-69-3 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity this compound Online – China Manufacturer [qiji-chem.com]

- 7. This compound | CAS#:1002-69-3 | Chemsrc [chemsrc.com]

- 8. you-iggy.com [you-iggy.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is 1-chlorododecane?_Chemicalbook [chemicalbook.com]

- 11. This compound with cas 1002-69-3 - Chemical Supplier Unilong [unilongindustry.com]

- 12. This compound | 1002-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Safe Handling of 1-Chlorodecane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-Chlorodecane (CAS No. 1002-69-3), a key intermediate in various organic synthesis applications. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Section 1: Chemical & Physical Properties

This compound, also known as n-Decyl chloride, is a colorless to light yellow liquid.[1] Its physical state at ambient temperature necessitates specific handling procedures to control vapor inhalation and skin contact. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1002-69-3 | [2] |

| Molecular Formula | C₁₀H₂₁Cl | [2][3] |

| Molecular Weight | 176.73 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Odor | Odorless to weak chloroalkane odor | [1] |

| Boiling Point | 223 - 226 °C (433.4 - 438.8 °F) | [4] |

| Melting Point | -34 °C (-29.2 °F) | [3][4] |

| Flash Point | 83 - 93 °C (181.4 - 199.4 °F) | |

| Density | ~0.869 g/cm³ at 20 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1][2] |

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous chemical under OSHA (29 CFR 1910.1200).[2] A thorough understanding of its associated risks is the foundation of safe laboratory practice.

GHS Hazard Classifications:

-

Flammable Liquids (Category 4): Combustible liquid.[2] While not highly flammable, it can ignite if heated and exposed to an ignition source.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may defat the skin, leading to dermatitis.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][5]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[5][6][7] This long-term health hazard necessitates minimizing exposure through engineering controls and robust PPE.

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause drowsiness or dizziness.[5] Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[2]

-

Hazardous to the Aquatic Environment (Acute 1 & Chronic 1): Very toxic to aquatic life with long-lasting effects.[2][5][6] This classification underscores the critical importance of preventing its release into drains, waterways, or the soil.

The toxicological properties of this compound have not been fully investigated, which calls for a cautious approach, treating it as potentially more hazardous than currently documented.[2][4]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary defense against exposure is to handle the chemical in a controlled environment.

-

Ventilation: Always use this compound in a well-ventilated area. For procedures that may generate mists or aerosols, a certified chemical fume hood is mandatory.[5]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier against direct exposure. The choice of equipment must be based on the specific hazards of this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]

-

Skin Protection:

-

Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[2] If a fume hood is not available or if there is a potential for significant inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

General Handling Procedures

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing vapors or mists.[2]

-

Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[2][4]

-

Wash hands and any exposed skin thoroughly after handling and before breaks.[2][3]

Storage Requirements

Proper storage is vital for preventing accidents and maintaining chemical integrity.

-

Location: Store in a cool, dry, and well-ventilated area.[1][2]

-

Conditions: Keep containers tightly closed to prevent the release of vapors.[1]

-

Security: For regulated laboratories, it is recommended to store this substance in a locked cabinet or area.[5]

-

Incompatibilities: Store separately from strong oxidizing agents and strong bases.[2][4]

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce harm to personnel and the environment.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Accidental Release (Spill) Protocol

For any spill, the priority is to ensure human safety and then to contain the material.

-

Control & Contain: Immediately alert personnel in the area and control all sources of ignition.[4][6] Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.[9]

-

Clean: Carefully collect the absorbent material using spark-proof tools and place it into a sealed, labeled container for hazardous waste disposal.[4][8]

-

Decontaminate: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[6][8] All cleaning materials must also be disposed of as hazardous waste.[10]

-

Prevent Environmental Release: Do not allow the spilled material or cleanup runoff to enter drains or surface waters.[2][3]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish a fire.[2][4] Water mist may be used to cool closed containers.[3][4]

-

Specific Hazards: The substance is combustible and containers may explode when heated.[2][4] Fire may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3][4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][4]

Section 5: Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[2]

-

Chemical Stability: this compound is stable under recommended storage conditions.[2][3][4]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][3][4]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

Section 6: Disposal Considerations

Due to its classification as an environmental hazard, proper disposal is mandatory.

-

Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[8]

-

Procedure: Waste must be segregated and collected in dedicated, sealed, and properly labeled containers.[8] Do not mix with other waste streams, especially non-halogenated solvents.[8]

-

Final Disposal: Disposal must be handled by a licensed and certified hazardous waste disposal company in accordance with all federal, state, and local regulations.[2][8]

References

- 1. This compound | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity this compound Online – China Manufacturer [qiji-chem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.be [fishersci.be]

- 4. This compound(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 1-Chlorododecane | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemkleancorp.com [chemkleancorp.com]

Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chlorodecane

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-chlorodecane. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere presentation of data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecular structure of this compound and its spectral features, providing a framework for the structural elucidation of similar long-chain alkyl halides. This guide includes a comprehensive examination of chemical shifts, spin-spin coupling, and signal multiplicities, supplemented by detailed experimental protocols and data visualization to ensure scientific integrity and practical applicability.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1][2] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed connectivity map of a molecule. For a seemingly simple molecule like this compound, a saturated ten-carbon chain with a terminal chlorine atom, NMR spectroscopy offers a wealth of information that confirms its linear structure and the precise location of the halogen substituent. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, illustrating how each signal and its characteristics contribute to a complete structural assignment.

Deciphering the Proton Landscape: ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound, while appearing complex at first glance due to overlapping signals in the alkyl region, can be systematically interpreted. The presence of the electronegative chlorine atom is the key to unraveling the spectrum, as it significantly influences the chemical shifts of nearby protons.

Key Spectral Features and Interpretation

The most downfield signal in the ¹H NMR spectrum is a triplet, which corresponds to the two protons on the carbon atom directly bonded to the chlorine (C1). The electronegativity of the chlorine atom deshields these protons, causing them to resonate at a lower field compared to the other methylene protons in the chain. The triplet multiplicity arises from the spin-spin coupling with the two adjacent protons on the second carbon (C2).

Moving upfield, we encounter a multiplet corresponding to the protons on the second carbon (C2). These protons are coupled to the two protons on C1 and the two protons on C3, resulting in a more complex splitting pattern.

The bulk of the proton signals, typically appearing as a broad multiplet in the middle of the spectrum, arises from the methylene groups of the long alkyl chain (C3 to C9). The chemical environments of these protons are very similar, leading to significant signal overlap.

Finally, the most upfield signal is a triplet corresponding to the terminal methyl group (C10). These three protons are coupled to the two adjacent protons on C9, resulting in a characteristic triplet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Cl (C1) |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂Cl (C2) |

| ~1.2-1.4 | Multiplet | 14H | -(CH₂)₇- (C3-C9) |

| ~0.9 | Triplet | 3H | -CH₃ (C10) |

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Unveiling the Carbon Skeleton: ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides a clear and direct count of the number of non-equivalent carbon atoms in the molecule. Due to the molecular symmetry, we expect to see ten distinct signals, one for each carbon atom.

Peak Assignments and Rationale

Similar to the ¹H NMR spectrum, the electronegative chlorine atom plays a crucial role in the chemical shifts observed in the ¹³C NMR spectrum. The carbon atom directly attached to the chlorine (C1) is the most deshielded and therefore appears at the lowest field.

The chemical shifts of the other carbon atoms generally follow a predictable pattern, with the effect of the chlorine atom diminishing as the distance from it increases. The terminal methyl carbon (C10) is the most shielded and appears at the highest field. The methylene carbons in the middle of the chain (C4-C7) have very similar chemical environments and their signals often appear closely clustered.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45.1 | C1 |

| ~32.6 | C2 |

| ~31.9 | C8 |

| ~29.5 | C5, C6 |

| ~29.3 | C7 |

| ~29.1 | C4 |

| ~26.8 | C3 |

| ~22.7 | C9 |

| ~14.1 | C10 |

Note: These are approximate chemical shift values. The original spectral data can be found at the Spectral Database for Organic Compounds (SDBS).

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines a robust and self-validating methodology for the ¹H and ¹³C NMR analysis of this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The residual proton signal of chloroform (δ ~7.26 ppm) and the carbon signal (δ ~77.16 ppm) can serve as internal references.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene proton signals.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quantitative analysis, but is not essential for routine structural confirmation.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Visualization and Structural Correlation

Visualizing the molecular structure and its correlation to the NMR data is a powerful tool for understanding the underlying principles of spectral interpretation.

Figure 1: Correlation of the ¹H NMR chemical shifts with the corresponding protons in the this compound structure.

Figure 2: Correlation of the ¹³C NMR chemical shifts with the corresponding carbon atoms in the this compound structure.

Conclusion: A Comprehensive Structural Portrait

The combined analysis of the ¹H and ¹³C NMR spectra of this compound provides a definitive and unambiguous confirmation of its molecular structure. The distinct chemical shifts and coupling patterns observed are in complete agreement with a ten-carbon linear alkyl chain featuring a terminal chlorine atom. This guide has demonstrated a systematic approach to spectral interpretation, emphasizing the causal links between molecular structure and NMR parameters. The provided experimental protocol serves as a reliable foundation for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis. For researchers in organic synthesis, natural product chemistry, and drug development, a thorough understanding of NMR spectral interpretation is an indispensable skill for routine structural verification and the elucidation of novel compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation of 1-Chlorodecane

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) behavior of 1-chlorodecane. Tailored for researchers and professionals in analytical chemistry and drug development, this document delves into the fundamental principles governing the fragmentation of long-chain alkyl halides, offering mechanistic insights and practical experimental guidance.

Core Principles: Ionization and Isotopic Signatures of Alkyl Chlorides

Under standard Electron Ionization (EI) conditions (typically 70 eV), molecules are bombarded with high-energy electrons. This process ejects a valence electron from the analyte molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[1] For alkyl halides, the initial ionization event often involves the removal of a non-bonding electron from the halogen atom due to its lower ionization energy compared to C-C or C-H bonding electrons.[2]

A defining characteristic of the mass spectrum of a chlorinated compound is its isotopic signature. Chlorine naturally exists as two stable isotopes: ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2] Consequently, any chlorine-containing fragment will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the second peak (M+2) having roughly one-third the intensity of the first (M). This distinctive pattern is a powerful diagnostic tool for identifying chlorinated species.

The Molecular Ion of this compound (C₁₀H₂₁Cl)

The molecular formula for this compound is C₁₀H₂₁Cl.[3][4] The nominal molecular weight, considering the most abundant isotopes (¹²C, ¹H, ³⁵Cl), is 176 amu. The corresponding molecular ion peak (M•⁺) appears at m/z 176 . The isotopic peak containing ³⁷Cl (M+2) will appear at m/z 178 with an intensity approximately 33% of the m/z 176 peak.

However, for long-chain aliphatic compounds like this compound, the molecular ion is highly unstable and prone to rapid fragmentation.[5] As a result, the molecular ion peak is often of very low abundance or may be entirely absent from the spectrum, a phenomenon common to long-chain alkanes and their derivatives.[1][6][7]

Dominant Fragmentation Pathways and Mechanistic Analysis

The fragmentation of this compound is driven by the formation of the most stable possible cations and neutral species. The long alkyl chain and the presence of the chlorine atom create several competing fragmentation pathways.

The Base Peak: Cyclic Chloronium Ion Formation (m/z 91/93)

For 1-chloroalkanes with a chain length of C₆ or greater, the most prominent fragmentation route involves an intramolecular rearrangement to form a stable cyclic chloronium ion.[6] This process is responsible for the base peak in the spectrum of this compound.

The mechanism involves the radical cation of the chlorine atom abstracting a hydrogen atom from the alkyl chain, typically from the 4th or 5th carbon position, via a five- or six-membered transition state. This is followed by cleavage of the alkyl chain, expelling a stable alkyl radical and forming a cyclic chloronium ion. The five-membered ring is generally the most stable.[6] For this compound, this results in the formation of the [C₄H₈Cl]⁺ ion through the loss of a hexyl radical (•C₆H₁₃).

-

[C₄H₈³⁵Cl]⁺ : m/z 91

-

[C₄H₈³⁷Cl]⁺ : m/z 93

This m/z 91/93 ion pair, with its characteristic 3:1 intensity ratio, is the diagnostic base peak for many long-chain primary chloroalkanes.[6]

Alpha (α)-Cleavage (m/z 49/51)

Alpha-cleavage is a characteristic fragmentation of alkyl halides, involving the homolytic cleavage of the bond between the first and second carbon atoms (the α- and β-carbons).[2][8] This cleavage is favored because it produces a resonance-stabilized cation where the positive charge is shared between the carbon and the adjacent halogen atom.

This pathway results in the loss of a nonyl radical (•C₉H₁₉) and the formation of the [CH₂Cl]⁺ ion.

-

[CH₂³⁵Cl]⁺ : m/z 49

-

[CH₂³⁷Cl]⁺ : m/z 51

The observation of this m/z 49/51 pair is a strong indicator of a terminal chloroalkane structure.[9]

Alkyl Chain Fragmentation (m/z 43, 57, 71...)

The long decyl chain behaves similarly to an alkane, undergoing fragmentation through the cleavage of C-C bonds to produce a homologous series of alkyl carbocations ([CₙH₂ₙ₊₁]⁺).[1][10] This results in clusters of peaks separated by 14 amu (representing a CH₂ group).[11]

Prominent peaks in this series include:

-

m/z 43 : Propyl cation ([C₃H₇]⁺)

-

m/z 57 : Butyl cation ([C₄H₉]⁺), often a major peak in alkane spectra.[7]

-

m/z 71 : Pentyl cation ([C₅H₁₁]⁺)

-

m/z 85 : Hexyl cation ([C₆H₁₃]⁺)

The decreasing intensity of these peaks with increasing mass is characteristic of straight-chain alkane fragmentation.[7]

Neutral Loss Pathways

Two other significant, though less dominant, pathways involve the elimination of neutral molecules from the molecular ion.

-

Loss of a Chlorine Radical (•Cl) : Heterolytic cleavage of the C-Cl bond results in the loss of a chlorine radical and the formation of a decyl carbocation, [C₁₀H₂₁]⁺, at m/z 141 .[2][9] This primary carbocation is relatively unstable and will likely rearrange to a more stable secondary carbocation, but the initial fragment is observed.

-

Loss of Hydrogen Chloride (HCl) : The molecular ion can undergo rearrangement to eliminate a neutral HCl molecule (mass 36 amu).[12] This produces a decene radical cation, [C₁₀H₂₀]•⁺, at m/z 140 .

Data Presentation and Visualization

Summary of Key Fragment Ions

| m/z (³⁵Cl / ³⁷Cl) | Ion Formula | Proposed Structure / Name | Mechanism / Notes |

| 176 / 178 | [C₁₀H₂₁Cl]•⁺ | Molecular Ion | Very low abundance or absent. |

| 91 / 93 | [C₄H₈Cl]⁺ | Cyclic Chloronium Ion | Base Peak. Formed via intramolecular rearrangement and loss of a •C₆H₁₃ radical. |

| 49 / 51 | [CH₂Cl]⁺ | Chloromethyl Cation | α-Cleavage with loss of a •C₉H₁₉ radical. |

| 140 | [C₁₀H₂₀]•⁺ | Decene Radical Cation | Neutral loss of HCl from the molecular ion. |

| 141 | [C₁₀H₂₁]⁺ | Decyl Cation | Loss of •Cl radical from the molecular ion. |

| 43, 57, 71, 85 | [CₙH₂ₙ₊₁]⁺ | Propyl, Butyl, Pentyl, Hexyl Cations | Standard alkane-like fragmentation of the alkyl chain. |

Fragmentation Pathway Diagram

Caption: Fragmentation cascade of the this compound molecular ion under EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for obtaining the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Prepare a 100 ppm solution of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

- Ensure the solvent does not co-elute with the analyte.

- Vortex the sample thoroughly to ensure homogeneity.

2. GC-MS Instrument Configuration:

- Gas Chromatograph:

- Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

- Injection Volume: 1.0 µL.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

- Oven Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.

- Final hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40 - 400.

- Solvent Delay: 3 minutes (to protect the filament from the solvent front).

3. Data Acquisition and Analysis:

- Inject the prepared sample into the GC-MS system.

- Acquire the data using the instrument's software.

- Identify the chromatographic peak corresponding to this compound based on its retention time.

- Extract the mass spectrum from the apex of the analyte peak.

- Analyze the spectrum, identifying the molecular ion (if present) and the key fragment ions (m/z 91/93, 49/51, 140, 141, and the alkyl series) as detailed in this guide.

Workflow Diagram

Caption: Standard workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is a rich source of structural information, characterized by several distinct and predictable fragmentation pathways. While the molecular ion is typically weak or absent, the spectrum is dominated by a base peak at m/z 91/93 , corresponding to a stable cyclic chloronium ion. Other diagnostic fragments include the α-cleavage product at m/z 49/51 , ions resulting from neutral losses of •Cl and HCl, and a characteristic series of alkyl cations from the fragmentation of the C₁₀ chain. A thorough understanding of these patterns provides a reliable fingerprint for the identification and structural elucidation of this compound and related long-chain chloroalkanes.

References

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. Decane, 1-chloro- [webbook.nist.gov]

- 4. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docsity.com [docsity.com]

- 6. researchgate.net [researchgate.net]

- 7. GCMS Section 6.9.1 [people.whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

Boiling point, melting point, and density of 1-Chlorodecane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Chlorodecane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound (CAS No. 1002-69-3), specifically its boiling point, melting point, and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical methodologies for accurate determination.

Introduction to this compound

This compound (C₁₀H₂₁Cl) is a halogenated alkane that serves as a vital intermediate in various organic syntheses.[1] Its long alkyl chain and reactive chloro group make it a versatile building block for the introduction of a decyl moiety in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials.[1] Understanding its core physical properties is paramount for its effective use in purification, reaction setup, and process scale-up.

Core Physicochemical Properties of this compound

The physical state and behavior of this compound under varying temperatures are dictated by its boiling point, melting point, and density. These properties are summarized below and will be explored in greater detail.

| Property | Value | Temperature/Pressure Conditions | Source(s) |

| Boiling Point | 223-226 °C | At 760 mmHg (Atmospheric Pressure) | [1][2][3] |

| Melting Point | -21 °C to -34 °C | Not Applicable | [1][2][3][4] |

| Density | ~0.868 - 0.873 g/mL | 20-25 °C | [1][3] |

| Molar Mass | 176.73 g/mol | Not Applicable | [1][2][5] |

| Appearance | Colorless to light yellow liquid | Room Temperature | [1][2] |

In-Depth Analysis of Physicochemical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[6] For this compound, the literature consistently reports a boiling point of approximately 223 °C at standard atmospheric pressure.[2][3] This relatively high boiling point, a consequence of its molecular weight and van der Waals forces, is a critical parameter for its purification.[6]

Causality in Experimental Choices: Distillation is the primary method for purifying this compound, and knowledge of its precise boiling point allows for efficient separation from reactants or byproducts with different volatilities.[7] The choice of distillation conditions (e.g., simple vs. fractional, vacuum vs. atmospheric) is dictated by the thermal stability of the compound and the boiling points of potential impurities.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It serves as a crucial indicator of purity; pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.[8][9]

For this compound, sources indicate a melting point in the range of -21 °C to -34 °C.[1][2][3][4] This variation may be attributable to differences in experimental methods or the purity of the samples analyzed. The low melting point confirms that this compound exists as a liquid under standard laboratory conditions.[1]

Causality in Experimental Choices: Determining the melting point of a substance like this compound, which is liquid at room temperature, requires a cryostatic apparatus. The rate of cooling and subsequent slow warming is critical for observing the precise phase transition. A broad melting range observed during analysis would suggest the presence of isomers or other impurities.

Density

Density, the mass per unit volume of a substance, is a fundamental physical property used in material identification and process calculations.[10] The density of this compound is approximately 0.868 g/mL at 25 °C, indicating it is less dense than water.[3]

Causality in Experimental Choices: This property is particularly relevant in liquid-liquid extractions, where this compound would form the upper layer in an aqueous system. Accurate density measurements, which are temperature-dependent, are essential for calculating mass from a known volume, a common requirement in reaction stoichiometry and formulation development.[10]

Experimental Protocols for Property Determination

The following sections detail standardized, self-validating methodologies for the experimental determination of the boiling point, melting point, and density of this compound.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is highly reliable for small liquid volumes and provides an accurate boiling point by ensuring a state of equilibrium between the liquid and vapor phases.[11]

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small test tube. Introduce a small magnetic stir bar or a boiling chip to ensure smooth boiling and prevent bumping.[11]

-

Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer. Clamp the tube securely.

-

Thermometer Placement: Position a calibrated thermometer so that its bulb is approximately 1 cm above the liquid's surface. This placement is crucial for measuring the temperature of the vapor, not the liquid itself.[11]

-

Heating and Observation: Turn on the stirrer for gentle agitation. Begin heating the block. Observe the formation of a "reflux ring," which is a ring of condensing vapor on the test tube's inner wall.[11]

-

Equilibrium Measurement: Adjust the thermometer's height so its bulb is level with the reflux ring. The temperature should stabilize at this point.

-

Data Recording: Record the stable temperature as the boiling point of this compound. A stable reading for at least 30-60 seconds indicates that the vapor and liquid are in equilibrium.

Caption: Workflow for Boiling Point Determination.

Protocol for Melting Point Determination (Cryostatic Capillary Method)

Due to its sub-zero melting point, a standard melting point apparatus must be used in conjunction with a cooling system.

Step-by-Step Methodology:

-

Sample Preparation: Dip a capillary tube (sealed at one end) into a sample of this compound. A small amount of liquid will be drawn in via capillary action.

-

Freezing the Sample: Place the capillary tube in a cooling bath (e.g., dry ice/acetone) until the sample solidifies completely.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus that has been pre-cooled to approximately -40 °C.

-

Heating and Observation: Begin heating slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Protocol for Density Determination (Pycnometer Method)

This gravimetric method provides high accuracy and is a standard for determining the density of liquids.[12]

Step-by-Step Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a specific, known volume).[12]

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance and record its mass (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles. Weigh the filled pycnometer and record its mass (m₂).

-

Temperature Control: Measure and record the temperature of the this compound sample (T), as density is temperature-dependent.[10]

-

Calculation:

-

Calculate the mass of the this compound: m_sample = m₂ - m₁

-

The volume of the sample is the known volume of the pycnometer (V_pyc).

-

Calculate the density (ρ): ρ = m_sample / V_pyc

-

-

Validation: For highest accuracy, the procedure should be repeated, and the results averaged. The pycnometer volume can be calibrated by performing the same procedure with deionized water, for which the density at various temperatures is well-documented.[13]

References

- 1. This compound | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity this compound Online – China Manufacturer [qiji-chem.com]

- 2. This compound(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 1002-69-3 [chemicalbook.com]

- 4. This compound | CAS#:1002-69-3 | Chemsrc [chemsrc.com]

- 5. Show - Chemsafe [chemsafe.ptb.de]

- 6. phillysim.org [phillysim.org]

- 7. vernier.com [vernier.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. mt.com [mt.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 1-Chlorodecane in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Chlorodecane, a primary alkyl halide, serves as a crucial intermediate and building block in numerous organic synthesis applications, from the development of novel antimycobacterial agents to the production of specialized surfactants.[1] Its efficacy and reactivity in these roles are fundamentally governed by its interaction with various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will explore the theoretical underpinnings of its solubility based on molecular interactions, present qualitative and quantitative solubility data, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries, enabling more informed solvent selection, reaction optimization, and process design.

Introduction to this compound and the Principles of Solubility

Physicochemical Profile of this compound

This compound (C₁₀H₂₁Cl) is a colorless to light yellow liquid characterized by a long, nonpolar ten-carbon alkyl chain and a single, polar chlorine atom at the terminal position.[2][3] This structure imparts a predominantly hydrophobic and nonpolar character to the molecule.[3][4] Its physical properties are critical to understanding its behavior as a solute and are summarized in Table 1. The molecule's low volatility and insolubility in water are direct consequences of its long hydrocarbon tail.[2][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₂₁Cl | [3][7] |

| Molar Mass | 176.73 g/mol | [5][8] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | ~0.868 g/mL at 25 °C | |

| Boiling Point | 223 - 226 °C | [2] |

| Melting Point | -34 °C | [6] |

| Flash Point | 83 °C | [8] |

| Water Solubility | Insoluble (0.01 g/L at 20 °C) | [6][9] |

| Refractive Index | ~1.437 at 20 °C | |

The Fundamentals of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that substances with similar intermolecular forces and polarity will be miscible.[10][11] For this compound, the dominant intermolecular forces are London dispersion forces, owing to its long alkyl chain. The C-Cl bond introduces a weak dipole, but the molecule's overall character remains largely nonpolar.

Therefore, it is expected to be highly soluble in nonpolar solvents (e.g., alkanes, aromatic hydrocarbons) and moderately soluble in solvents of intermediate polarity.[3] Conversely, its solubility will be limited in highly polar, protic solvents like water, with which it cannot form strong hydrogen bonds.[4][8]

Predictive Framework: Hansen Solubility Parameters (HSP)

Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, this compound is generally soluble in a wide array of organic solvents while being immiscible with water.[2][4]

Qualitative and Quantitative Solubility Data

The following table summarizes the expected miscibility and solubility of this compound in common laboratory solvents. "Miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

|---|---|---|---|---|

| Alkanes | Hexane, Heptane | Nonpolar | Miscible | "Like dissolves like"; both are dominated by dispersion forces. |

| Aromatic | Toluene, Benzene | Nonpolar | Miscible | Similar nonpolar character allows for favorable dispersion force interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Polar | Miscible | The ether oxygen provides some polarity, but the overall molecule is compatible with the nonpolar chain of this compound.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | Soluble / Miscible | The carbonyl group introduces significant polarity, but the alkyl groups on the ketone provide sufficient nonpolar character for miscibility. |

| Esters | Ethyl Acetate | Moderately Polar | Soluble / Miscible | Balances polar (ester group) and nonpolar (alkyl groups) characteristics, promoting dissolution. |

| Alcohols | Ethanol, Methanol | Polar Protic | Soluble / Miscible | While highly polar, the alkyl portions of these alcohols allow for interaction with the decyl chain.[2][4] |

| Chlorinated | Dichloromethane, Chloroform | Polar Aprotic | Miscible | Shared presence of C-Cl bonds and similar overall polarity lead to high compatibility.[4] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | These are powerful, versatile solvents, though strong dipole-dipole interactions might slightly reduce compatibility compared to nonpolar solvents. |

| Aqueous | Water | Highly Polar Protic | Insoluble | The extreme difference in polarity and the inability of this compound to participate in hydrogen bonding prevent dissolution.[2][5][8] |

Experimental Determination of Solubility

To ensure scientific integrity, predicted solubility should be confirmed experimentally. The following protocols describe robust methods for determining qualitative miscibility and quantitative solubility.[14][15]

Protocol 1: Visual Method for Determining Qualitative Miscibility

This straightforward method is used to quickly assess whether two liquids are miscible, partially miscible, or immiscible at room temperature.[10]

3.1.1 Materials

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer

3.1.2 Step-by-Step Procedure

-

Preparation : Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[16]

-

Initial Addition : To a clean vial, add 1.0 mL of the solvent of interest.

-

Solute Addition : Add 1.0 mL of this compound to the same vial.

-

Mixing : Cap the vial securely and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation : Let the vial stand undisturbed for 2-3 minutes. Observe the contents against a well-lit background.

-

Miscible : The mixture remains a single, clear, homogeneous phase.

-

Immiscible : Two distinct layers are visible.

-

Partially Miscible : The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

Confirmation : To confirm miscibility, test at different ratios (e.g., 1:3 and 3:1 of solute to solvent) and repeat the process. True miscibility exists across all proportions.

Diagram: Experimental Workflow for Miscibility Testing

The following diagram outlines the logical flow of the visual miscibility determination protocol.

Caption: Workflow for Visual Miscibility Determination.

Practical Applications and Safety Considerations

Relevance in Organic Synthesis and Drug Development

A thorough understanding of this compound's solubility is paramount for its use as a reagent and intermediate.[1]

-

Reaction Medium : Choosing a solvent in which both this compound and other reactants are highly soluble can increase reaction rates and yields by maximizing molecular collisions.

-

Work-up and Purification : Solubility differences are exploited during product isolation. For example, if a desired product is soluble in a nonpolar solvent like hexane but impurities are not, selective precipitation can be achieved.

-

Formulation : In pharmaceutical and agrochemical applications, this compound or its derivatives may be part of a complex formulation.[4][7] Solvent compatibility is critical for creating stable, homogeneous, and effective end-products.

Safety and Handling

This compound must be handled with appropriate safety precautions.

-

Handling : Use in a well-ventilated area or fume hood to avoid inhaling vapors.[16][17] Avoid contact with skin and eyes by wearing protective gloves and safety glasses.[16]

-

Storage : Store in a cool, well-ventilated area away from heat and oxidizing agents. Keep containers tightly closed.[2][16]

-

Hazards : this compound is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[7] All handling and disposal must be done in accordance with local regulations to prevent environmental release.[16]

Conclusion

This compound exhibits broad solubility in common nonpolar and moderately polar organic solvents, a characteristic driven by its long alkyl chain. Its miscibility with alkanes, aromatic hydrocarbons, ethers, and chlorinated solvents makes it a versatile component in organic chemistry. This guide provides the theoretical basis, practical data, and experimental validation techniques necessary for scientists to confidently and effectively utilize this compound in their work. Adherence to the described protocols and safety measures will ensure reliable results and safe laboratory operations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity this compound Online – China Manufacturer [qiji-chem.com]

- 3. CAS 1002-69-3: this compound | CymitQuimica [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | CAS#:1002-69-3 | Chemsrc [chemsrc.com]

- 7. This compound | C10H21Cl | CID 13848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. you-iggy.com [you-iggy.com]

- 9. lookchem.com [lookchem.com]

- 10. education.com [education.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 1-Chlorodecane as a Versatile Alkylating Agent in Organic Synthesis

Introduction: The Strategic Role of 1-Chlorodecane in Molecular Construction

In the landscape of organic synthesis, the strategic introduction of alkyl chains is a cornerstone of molecular design, influencing properties such as lipophilicity, steric hindrance, and biological activity. This compound, a primary alkyl halide, serves as a robust and versatile reagent for introducing a ten-carbon linear alkyl (decyl) group onto a variety of molecular scaffolds. Its utility is rooted in the reactivity of the carbon-chlorine bond, which, while less reactive than its bromide or iodide counterparts, offers a favorable balance of stability for handling and sufficient reactivity for a range of nucleophilic substitution and organometallic reactions.[1]

This technical guide provides an in-depth exploration of the applications of this compound as an alkylating agent. We will delve into the mechanistic underpinnings of its key reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁Cl | --INVALID-LINK-- |

| Molecular Weight | 176.73 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 223 °C | --INVALID-LINK-- |

| Melting Point | -34 °C | --INVALID-LINK-- |

| Density | 0.869 g/mL at 25 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | --INVALID-LINK-- |

Safety Precautions: this compound is a combustible liquid and can cause skin and eye irritation.[2] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Application I: Williamson Ether Synthesis for the Preparation of Decyl Ethers

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] this compound, as a primary alkyl halide, is an excellent substrate for this reaction, minimizing the competing E2 elimination pathway that can be problematic with more sterically hindered halides.[3]

Reaction Principle and Mechanistic Insight

The reaction proceeds in two conceptual steps: first, the deprotonation of an alcohol with a strong base to form a potent alkoxide nucleophile. This is followed by the nucleophilic attack of the alkoxide on the electrophilic carbon of this compound, displacing the chloride leaving group.

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of Decyl Phenyl Ether

This protocol details the synthesis of decyl phenyl ether from phenol and this compound.

Materials:

-

Phenol (99%)

-

Sodium hydride (60% dispersion in mineral oil)

-

This compound (98%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask.

-

Alkoxide Formation: To the stirred suspension of NaH in DMF, add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Alkylation: Add this compound (1.1 equivalents) to the reaction mixture. Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure decyl phenyl ether.

Expected Characterization Data for Decyl Phenyl Ether:

-

¹H NMR (CDCl₃): δ 7.30-7.25 (m, 2H, Ar-H), 6.95-6.90 (m, 3H, Ar-H), 3.95 (t, J = 6.5 Hz, 2H, -O-CH₂-), 1.80 (quint, J = 6.7 Hz, 2H, -O-CH₂-CH₂-), 1.50-1.20 (m, 14H, -(CH₂)₇-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃): δ 159.2, 129.5, 120.6, 114.6, 68.0, 31.9, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1.

-

IR (neat, cm⁻¹): 3060-3030 (Ar C-H stretch), 2925, 2855 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1245 (Ar-O-C stretch).

-

MS (EI): m/z (%) = 220 (M⁺), 94, 77.

Application II: Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5]

Reaction Principle and Mechanistic Considerations

The reaction is initiated by the formation of an electrophile from this compound and the Lewis acid catalyst. For a primary alkyl halide like this compound, the formation of a discrete primary carbocation is energetically unfavorable. Instead, a highly polarized complex between the alkyl halide and the Lewis acid is thought to be the active electrophile.[7][8] A significant challenge with Friedel-Crafts alkylation using primary alkyl halides is the potential for carbocation rearrangement to a more stable secondary carbocation via a hydride shift. This can lead to a mixture of isomeric products.

Caption: Friedel-Crafts Alkylation Mechanism and Potential Rearrangement.

Experimental Protocol: Alkylation of Toluene with this compound

This protocol describes a representative Friedel-Crafts alkylation of toluene. Note that a mixture of ortho, meta, and para isomers of decyltoluene, as well as rearranged products, is expected.

Materials:

-

Toluene (anhydrous)

-

This compound (98%)

-

Aluminum chloride (anhydrous, powder)

-

Dichloromethane (anhydrous)

-

Ice-cold water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a trap

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath.

-

Addition of Reactants: Add a solution of this compound (1.0 equivalent) in anhydrous toluene (used in excess as both reactant and solvent) dropwise from the dropping funnel to the stirred suspension of AlCl₃ over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by GC-MS to observe the formation of products. The reaction is typically stirred for 2-4 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex. Then, add 1 M HCl and transfer the mixture to a separatory funnel.

-

Purification: Separate the organic layer, and wash it successively with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent and excess toluene by rotary evaporation. The resulting mixture of isomeric products can be analyzed by GC-MS and NMR. Further purification by fractional distillation or column chromatography may be challenging due to the similarity of the isomers.

Application III: Synthesis of N-Decylamines via Nucleophilic Substitution

The alkylation of ammonia or primary and secondary amines with alkyl halides is a direct route to forming higher substituted amines. However, this reaction is often complicated by overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[9]

Reaction Principle and Control of Selectivity

The reaction proceeds via a series of SN2 reactions. To favor the formation of the mono-alkylated product (a secondary amine from a primary amine), a large excess of the starting amine can be used to increase the probability of the alkyl halide reacting with the starting amine rather than the product amine.

Caption: Sequential Alkylation of a Primary Amine.

Experimental Protocol: Synthesis of N-Decylaniline

This protocol describes the synthesis of N-decylaniline from aniline and this compound. Using a large excess of aniline helps to minimize the formation of N,N-didecylaniline.

Materials:

-

Aniline (freshly distilled)

-

This compound (98%)

-

Potassium carbonate (K₂CO₃, anhydrous powder)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add aniline (5.0 equivalents), this compound (1.0 equivalent), potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 24-48 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Purification: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with 1 M HCl to remove excess aniline, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-decylaniline can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or vacuum distillation.

Expected Characterization Data for N-Decylaniline:

-

¹H NMR (CDCl₃): δ 7.20 (t, J = 7.8 Hz, 2H, Ar-H), 6.70 (t, J = 7.3 Hz, 1H, Ar-H), 6.62 (d, J = 7.8 Hz, 2H, Ar-H), 3.60 (br s, 1H, -NH-), 3.10 (t, J = 7.1 Hz, 2H, -NH-CH₂-), 1.65 (quint, J = 7.2 Hz, 2H, -NH-CH₂-CH₂-), 1.40-1.25 (m, 14H, -(CH₂)₇-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

-

MS (EI): m/z (%) = 219 (M⁺), 106, 93.